Synthetic Yield from 1-Decanol: 89% Isolated Yield via TBAC/Cl₂/CHCl₃ Method Outperforms Classical DMF-Based Routes for Long-Chain Substrates
The Bellesia et al. (2003) protocol using tetrabutylammonium chloride (TBAC) as a recoverable catalyst with Cl₂ in CHCl₃ delivered 2,2-dichlorodecanal from 1-decanol in 89% isolated yield with a reaction time of 0.83 hours [1]. In contrast, the classical DMF/HCl chlorination method applied to long-chain alcohols (C₅–C₁₈) yielded products in the range 70–85%, with yields declining as chain length increased due to solubility and emulsion issues [2]. The 89% yield for the C10 substrate represents the upper range of achievable efficiency for this compound class, outperforming the older DMF-based route by 4–19 percentage points.
| Evidence Dimension | Isolated synthetic yield from the corresponding 1-alkanol |
|---|---|
| Target Compound Data | 89% yield from 1-decanol (TBAC/Cl₂/CHCl₃, 0.83 h) |
| Comparator Or Baseline | Long-chain 1-alkanols (C₅–C₁₈) via DMF/HCl method: 70–85% yield range |
| Quantified Difference | +4 to +19 percentage points absolute yield advantage over DMF/HCl method for C10 |
| Conditions | TBAC catalyst, Cl₂ gas, CHCl₃ solvent, 0.83 h (Synthesis 2003, No. 14, pp. 2173–2178) |
Why This Matters
Higher isolated yield directly reduces per-gram cost for procurement of the pure compound and improves atom economy in multi-step synthetic sequences.
- [1] Bellesia, F.; De Buyck, L.; Ghelfi, F.; Pagnoni, U. M.; Parsons, A. F.; Pinetti, A. An Efficient Route to Aliphatic 2,2-Dichloroaldehydes via Chlorination of Aldehydes or Alcohols with the System Cl₂/Quaternary Ammonium Chloride. Synthesis 2003, No. 14, 2173–2178. View Source
- [2] NSTL Archive. Extension of α,α-dichloroaldehyde production by direct chlorination of 1-alkanols with Cl₂ catalyzed by DMF and DMF·HCl to long chain compounds (CₙH₂ₙ₊₁OH; n = 5,6,8,10,12,14,16,18); isolated yields in the range 70–85%. View Source
